molecular formula C6H6ClNO2S B143675 Pyridin-4-ylmethanesulfonyl Chloride CAS No. 130820-88-1

Pyridin-4-ylmethanesulfonyl Chloride

Cat. No.: B143675
CAS No.: 130820-88-1
M. Wt: 191.64 g/mol
InChI Key: GSXAZLRAMNDMDB-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, where a methanesulfonyl chloride group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Pyridin-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: This compound is utilized in the development of drugs, particularly those targeting enzymes and receptors.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

Methanesulfonyl chloride, a similar compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanesulfonyl chloride can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the production of this compound involves the chlorination of pyridine-4-methanesulfonic acid using thionyl chloride or phosphorus pentachloride. This method ensures a high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: This compound can participate in oxidation reactions to form sulfonyl derivatives and reduction reactions to yield sulfides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions to achieve the desired oxidation state.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: A simpler analog without the pyridine ring, used in similar substitution reactions.

    Pyridine-4-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group directly attached to the pyridine ring.

Uniqueness: Pyridin-4-ylmethanesulfonyl chloride is unique due to the presence of both the pyridine ring and the methanesulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXAZLRAMNDMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396438
Record name Pyridin-4-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130820-88-1
Record name Pyridin-4-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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